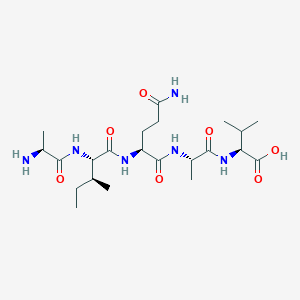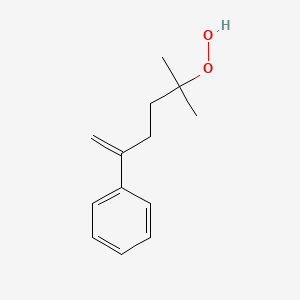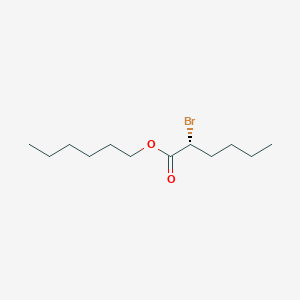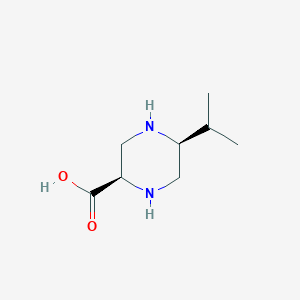
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine is a chemical compound with a unique structure that includes both silicon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine typically involves the reaction of trichlorosilane with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Scientific Research Applications
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine has several scientific research applications:
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The compound can form stable complexes with metal ions, which can be used to catalyze specific reactions. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry principles.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-N,N,2-trimethylpropenylamine: Similar in structure but lacks the silicon atoms.
1,1,1-Trichloro-2-methyl-2-propanol: Contains chlorine atoms but has a different functional group.
Uniqueness
1,2,2-Trichloro-N,1,2-trimethyl-N-phenyldisilan-1-amine is unique due to the presence of both silicon and nitrogen atoms in its structure
Properties
CAS No. |
549548-56-3 |
|---|---|
Molecular Formula |
C9H14Cl3NSi2 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
N-[chloro-[dichloro(methyl)silyl]-methylsilyl]-N-methylaniline |
InChI |
InChI=1S/C9H14Cl3NSi2/c1-13(9-7-5-4-6-8-9)15(3,12)14(2,10)11/h4-8H,1-3H3 |
InChI Key |
IVJWGCYBJIJWST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)[Si](C)([Si](C)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


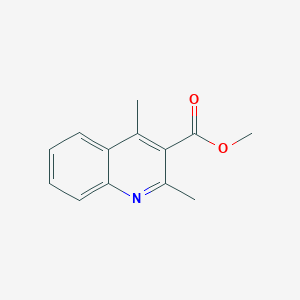
![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
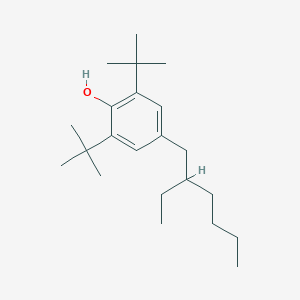
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)
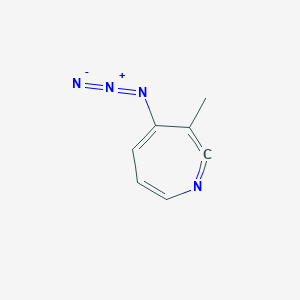
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
